molecular formula C17H26N2O B5297474 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone

2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone

Cat. No. B5297474
M. Wt: 274.4 g/mol
InChI Key: HZTNVWFOZYJJLD-QHWIZYIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone, also known as Meldrum's acid, is a versatile organic compound that has been widely used in scientific research. It is a cyclic ketone with two enamine groups and a methyl group attached to the cyclohexanone ring. Meldrum's acid has unique properties that make it useful in a variety of applications, including organic synthesis, drug discovery, and materials science.

Mechanism of Action

The mechanism of action of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid is complex and varies depending on the application. In organic synthesis, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. In catalysis, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as an acid catalyst, promoting the reaction between two molecules. In fluorescence sensing, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as a chelator, binding to metal ions and causing a change in fluorescence intensity.
Biochemical and Physiological Effects:
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has not been extensively studied for its biochemical and physiological effects, as it is primarily used in organic synthesis and catalysis. However, some studies have shown that 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid may have potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under a wide range of conditions, making it a versatile reagent for organic synthesis and catalysis. However, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has some limitations, including its low solubility in water and its tendency to form insoluble aggregates in solution.

Future Directions

There are many future directions for the use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid in scientific research. One area of interest is the development of new synthetic methods using 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid as a building block. Another area of interest is the use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid in the development of new materials, such as polymers and nanomaterials. Additionally, the potential use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid as a drug candidate for the treatment of neurodegenerative diseases warrants further investigation.

Synthesis Methods

2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid can be synthesized through a variety of methods, including the reaction of malonic acid with acetone in the presence of an acid catalyst, or by the reaction of malonic acid with acetic anhydride and sodium acetate. The synthesis of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid is a well-established process, and the compound can be obtained in high yields with good purity.

Scientific Research Applications

2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has also been used as a catalyst in organic reactions, such as the aldol condensation and the Michael addition. In addition, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-4-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-14-12-15(8-6-10-18(2)3)17(20)16(13-14)9-7-11-19(4)5/h6-11,14H,12-13H2,1-5H3/b10-6+,11-7+,15-8+,16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTNVWFOZYJJLD-QHWIZYIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC=CN(C)C)C(=O)C(=CC=CN(C)C)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C(=C\C=C\N(C)C)/C(=O)/C(=C/C=C/N(C)C)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,6E)-2,6-bis[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-4-methylcyclohexanone

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